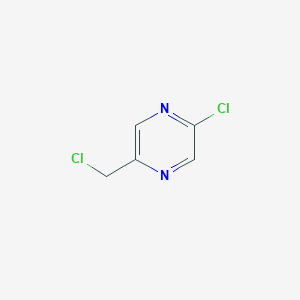

2-Chloro-5-(chloromethyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDANOIXIDZPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618137 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105985-21-5 | |

| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(chloromethyl)pyrazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine, with the CAS number 105985-21-5, is a halogenated heterocyclic compound. Halogenated pyrazines are a class of compounds with applications in various fields of chemistry, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of two reactive chloro groups on the pyrazine ring suggests its potential as a versatile building block in organic synthesis. This technical guide provides a summary of the available physical and chemical properties of this compound. It is important to note that detailed experimental data for this specific compound is limited in publicly available literature.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H4Cl2N2 | [1] |

| Molecular Weight | 163.007 g/mol | [1] |

| CAS Number | 105985-21-5 | [1] |

| Purity | >95% | [2] |

| SMILES | ClC1=NC=C(N=C1)CCl | [1] |

| Storage Conditions | 2-8 °C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Reactivity and Chemical Properties

Detailed experimental studies on the reactivity of this compound are not extensively documented. However, the chemical behavior can be inferred from the general reactivity of related 2-chloropyrazines. The chlorine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common reaction for electron-deficient heterocyclic halides. The reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring.

The chloromethyl group provides a second site for nucleophilic substitution, likely proceeding via an SN2 mechanism. This dual reactivity makes the molecule a potentially useful scaffold for the synthesis of more complex, polysubstituted pyrazine derivatives.

Experimental Workflows

As specific experimental protocols for this compound were not found in the searched literature, the following diagrams illustrate general workflows that are commonly employed for the synthesis and analysis of similar heterocyclic compounds.

Caption: General workflow for synthesis and analysis.

Caption: Potential reaction pathways.

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound was not available in the public domain. However, based on the known hazards of similar chlorinated organic compounds and pyridines, it is prudent to handle this chemical with appropriate safety precautions. The analogous compound, 2-Chloro-5-(chloromethyl)pyridine, is known to be harmful if swallowed and causes severe skin burns and eye damage[3]. Therefore, it should be assumed that this compound may have similar toxicological properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

Conclusion

This compound is a chemical intermediate with potential for use in organic synthesis. However, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties, detailed reactivity, and biological activity. Researchers and drug development professionals should exercise caution and conduct thorough characterization and safety assessments before utilizing this compound in their work. The information provided in this guide is based on the limited data available and inferences from related chemical structures.

References

An In-depth Technical Guide on 2-Chloro-5-(chloromethyl)pyrazine: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2-Chloro-5-(chloromethyl)pyrazine is limited. This guide provides a framework based on the general properties of pyrazines and standard pharmaceutical testing protocols. The experimental procedures outlined herein are intended as a guide for researchers to generate specific data for this compound.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄Cl₂N₂. It serves as a key intermediate in the synthesis of various chemical entities. An understanding of its solubility and stability is crucial for its effective use in research and development, particularly in process chemistry and as a building block for more complex molecules. This document outlines the available information and provides detailed, generalized protocols for determining the solubility and stability of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105985-21-5 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | 2-8 °C | [1] |

Solubility Profile

Table 2: Expected Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Low to Moderate | The polar pyrazine ring may allow for some water solubility, but the chloro-substituents will decrease polarity. |

| Methanol | Soluble | Pyrazines are generally soluble in alcohols.[2] |

| Ethanol | Soluble | Pyrazines are generally soluble in alcohols.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for organic compounds. |

| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DCM)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or g/L.

Stability Profile

The stability of this compound is a critical parameter, especially for its storage and handling in synthetic processes. A forced degradation study is recommended to understand its degradation pathways under various stress conditions.

Proposed Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for forced degradation studies based on ICH guidelines.[3][4]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, add a specific volume of the stock solution to the stressor solution.

-

Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and diluted for analysis.

-

A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Analyze all samples by a stability-indicating HPLC method.

4.2.1 Acid Hydrolysis

-

Stressor: 0.1 M Hydrochloric Acid (HCl)

-

Procedure: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).

4.2.2 Base Hydrolysis

-

Stressor: 0.1 M Sodium Hydroxide (NaOH)

-

Procedure: Mix the stock solution with 0.1 M NaOH and maintain at a controlled temperature (e.g., 60°C).

4.2.3 Oxidative Degradation

-

Stressor: 3% Hydrogen Peroxide (H₂O₂)

-

Procedure: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

4.2.4 Thermal Degradation

-

Procedure (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Procedure (Solution): Reflux the stock solution at an elevated temperature (e.g., 80°C).

4.2.5 Photostability

-

Procedure: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not widely published, this guide provides a comprehensive framework for researchers to generate this critical information. The provided experimental protocols are based on standard industry practices and can be adapted to specific laboratory conditions. The resulting data will be invaluable for the handling, storage, and application of this compound in further research and development activities.

References

- 1. This compound; CAS No.: 105985-21-5 [chemshuttle.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

2-Chloro-5-(chloromethyl)pyrazine: A Core Synthetic Intermediate for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic building block in modern organic synthesis. While not typically recognized for its own direct biological activity, its significance lies in its role as a versatile precursor for a range of biologically active compounds. The presence of two reactive sites—the chloro-substituted pyrazine ring and the chloromethyl group—allows for sequential and regioselective modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the creation of molecules with significant biological mechanisms of action.

Core Application as a Synthetic Intermediate

The primary role of this compound in a biological context is as a foundational scaffold for the synthesis of more complex molecules that interact with biological systems. Its utility stems from the differential reactivity of its two chlorine atoms, enabling chemists to orchestrate multi-step synthetic pathways.

Caption: Role of this compound as a central precursor.

Application in Pharmaceutical Synthesis: The Case of Varenicline

A prominent example of this compound's application in pharmaceuticals is in the synthesis of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation. While 2-chloro-5-(chloromethyl)pyridine is a more direct precursor in many patented syntheses, the pyrazine analogue serves as a conceptual model for how such heterocyclic building blocks are utilized. The synthesis of Varenicline involves the construction of a complex polycyclic amine structure, where a pyrazine-containing fragment is ultimately formed.

Illustrative Synthetic Pathway:

The synthesis of Varenicline is a multi-step process. A key strategic element in related syntheses is the formation of a pyrazine ring fused to a polycyclic framework. An intermediate diamine can be reacted with glyoxal to form the crucial pyrazine ring of the final Varenicline molecule.

Caption: Generalized workflow for pyrazine ring formation in Varenicline synthesis.

Experimental Protocol: Pyrazine Ring Formation in Varenicline Synthesis

This is a generalized protocol based on published syntheses of Varenicline, illustrating the key transformation.

-

Reaction Setup: A solution of the diamine intermediate is prepared in a suitable solvent, such as a mixture of isopropanol and water.

-

Reagent Addition: An aqueous solution of glyoxal is added to the solution of the diamine.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period, typically 18 hours, to ensure complete cyclization and formation of the pyrazine ring.

-

Work-up and Isolation: The resulting product, containing the pyrazine moiety, is then isolated. This may involve extraction, concentration of the solvent, and purification by crystallization or chromatography.

-

Subsequent Steps: The isolated intermediate undergoes further transformations, such as deprotection and salt formation, to yield the final active pharmaceutical ingredient, varenicline tartrate.

Application in Agrochemical Synthesis: Neonicotinoid Insecticides

This compound is a critical intermediate in the synthesis of several neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The this compound moiety is a common structural feature in this class of insecticides.

Table 1: Neonicotinoid Insecticides Synthesized from this compound Precursors

| Neonicotinoid | Key Synthetic Transformation |

| Imidacloprid | Nucleophilic substitution of the chloromethyl group with an ethylenediamine derivative. |

| Acetamiprid | Reaction with N-cyanoacetamidine. |

| Thiacloprid | Similar to Acetamiprid, involving a thiazolidine derivative. |

Experimental Protocol: General Synthesis of Neonicotinoid Analogs

The following is a representative protocol for the reaction of the chloromethyl group, a key step in the synthesis of many neonicotinoids.

-

Reactant Preparation: A solution of this compound is prepared in a suitable organic solvent, such as acetonitrile.

-

Nucleophile Addition: The desired nucleophile (e.g., an amine or a sulfur-containing heterocycle) is added to the solution. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 85°C) for several hours to drive the reaction to completion.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is worked up by dilution with a solvent like ethyl acetate, followed by washing with water and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired neonicotinoid precursor.

Synthesis of Novel Bioactive Derivatives

Researchers are continuously exploring the use of this compound to create novel compounds with potential therapeutic applications. By reacting it with various nucleophiles, a diverse library of derivatives can be generated and screened for biological activity. For instance, reaction with hydrazine hydrate can yield a hydrazinylmethyl)pyrazine intermediate, which can then be reacted with various aldehydes to form hydrazones, a class of compounds known for a wide range of biological activities.

Spectroscopic and Structural Characterization of 2-Chloro-5-(chloromethyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of 2-Chloro-5-(chloromethyl)pyrazine (CAS No. 105985-21-5; Molecular Formula: C₅H₄Cl₂N₂). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption frequencies. Furthermore, standardized experimental protocols for the acquisition of these key spectroscopic datasets are outlined to support researchers in the synthesis and characterization of this and related pyrazine derivatives. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The pyrazine core is a key pharmacophore in a number of approved drugs, and the introduction of reactive chloro and chloromethyl substituents provides versatile handles for further chemical modification. Accurate spectroscopic characterization is a critical step in the verification of the synthesis and purity of such compounds. This guide provides an in-depth look at the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H-3 |

| ~8.6 | Singlet | 1H | H-6 |

| ~4.8 | Singlet | 2H | -CH₂Cl |

Solvent: Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 (C-Cl) |

| ~148 | C-5 (C-CH₂Cl) |

| ~145 | C-3 |

| ~144 | C-6 |

| ~45 | -CH₂Cl |

Solvent: Predicted in CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 1600-1400 | C=C and C=N stretching (pyrazine ring) | Medium-Strong |

| 1200-1000 | C-N stretching | Medium |

| 850-750 | C-Cl stretch (aromatic) | Strong |

| 750-650 | C-Cl stretch (alkyl) | Strong |

| ~1250 | CH₂ wagging (-CH₂Cl) | Medium |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 162/164/166 | [M]⁺ | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| 127/129 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 113/115 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |

| 98 | [M-2Cl]⁺ | Loss of both chlorine atoms. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans are required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

KBr Pellet (for solids): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Acquisition:

-

A background spectrum of the empty accessory (or a pure KBr pellet) is collected.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Preparation:

-

EI (for volatile compounds): The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

ESI (for less volatile or more polar compounds): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

-

-

Acquisition:

-

The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

The ionization energy (for EI) is typically set to 70 eV.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-(chloromethyl)pyrazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic building block that offers a versatile platform for the synthesis of novel bioactive molecules. Its strategic importance in medicinal chemistry stems from two distinct and reactive chlorine substituents, enabling sequential and site-selective functionalization. This allows for the systematic exploration of chemical space and the development of potent and selective therapeutic agents. The pyrazine core itself is a "privileged scaffold," frequently found in clinically approved drugs and experimental compounds due to its ability to engage in crucial hydrogen bonding interactions with biological targets, particularly the hinge region of protein kinases.[1] This guide provides a comprehensive overview of the potential applications of this compound, focusing on its role in the synthesis of kinase inhibitors, supported by experimental protocols, quantitative data, and pathway visualizations.

Synthetic Utility and Reaction Pathways

The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the chloromethyl group readily undergoes nucleophilic substitution (SN2). This differential reactivity allows for a stepwise and controlled elaboration of the molecular structure.

A plausible and efficient synthetic workflow for generating a library of diverse compounds from this starting material is outlined below. This workflow focuses on creating derivatives with potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for other indications.

Application in Kinase Inhibitor Development

The pyrazine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that, when activated by neurotrophins, trigger downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, promoting cell survival and proliferation.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes can lead to the formation of oncogenic TRK fusion proteins that are the primary drivers of various adult and pediatric tumors.[4] Therefore, inhibiting Trk kinases is a validated and attractive therapeutic strategy.

Pyrazine-based TrkA Inhibitors

Research has identified potent TrkA inhibitors built upon a pyrazine core.[5] While these specific compounds were synthesized from 2,6-dichloropyrazine, the structure-activity relationship (SAR) data is directly translatable to derivatives of this compound. The general structure involves a central pyrazine ring, with one side chain engaging the hinge region of the kinase and another extending into a hydrophobic pocket.

Table 1: Biological Activity of Pyrazine-Based TrkA Inhibitors and Selectivity Profile

| Compound ID (Exemplary) | R1 Group (at C2) | R2 Group (at C5) | TrkA IC50 (µM)[5] | KDR (% Inhibition @ 10µM)[5] | RET (% Inhibition @ 10µM)[5] | EphB2 (% Inhibition @ 10µM)[5] |

| 1 | 3-Aminophenol | 3-(trifluoromethyl)aniline | 3.5 | - | - | - |

| 2 | 3-Aminophenol | 5-(tert-butyl)isoxazol-3-amine | 0.019 | 10 | 45 | 12 |

| 3 | 4-Aminophenol | 5-(tert-butyl)isoxazol-3-amine | 0.021 | 5 | 39 | 8 |

| 4 | 3-Amino-4-methylphenol | 5-(tert-butyl)isoxazol-3-amine | 0.015 | 8 | 42 | 10 |

Data is adapted from literature on structurally related pyrazine inhibitors to illustrate potential activity.

The data indicates that small modifications to the substituents on the pyrazine ring can lead to highly potent TrkA inhibitors with good selectivity against other kinases.

TrkA Signaling Pathway

Understanding the signaling pathway of the target is crucial for drug development. TrkA activation leads to the phosphorylation of downstream proteins, initiating cascades that drive tumor growth. An inhibitor that blocks the ATP-binding site of TrkA, as pyrazine derivatives are known to do, can effectively shut down these pro-survival signals.

Detailed Experimental Protocols

The following are generalized protocols for the key transformations shown in the synthetic workflow. These should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of 2-Chloro-5-(aminomethyl)pyrazine (Intermediate C)

This two-step procedure involves a Gabriel synthesis to introduce the primary amine.

-

Step 1a (Phthalimide Substitution): To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Stir the mixture at 60-80 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to afford the crude N-((5-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione.

-

Step 1b (Hydrazinolysis): Suspend the crude product from Step 1a in ethanol.

-

Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours.

-

Cool the reaction mixture, and filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield 2-Chloro-5-(aminomethyl)pyrazine.

Protocol 2: Synthesis of N-((5-Chloropyrazin-2-yl)methyl)amine Derivatives (Amide/Urea Formation)

This protocol describes a generic amide coupling. A similar procedure can be used for urea formation using an appropriate isocyanate.

-

Amide Coupling: Dissolve 2-Chloro-5-(aminomethyl)pyrazine (1.0 eq) and a carboxylic acid of choice (e.g., 3-hydroxybenzoic acid) (1.1 eq) in DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired amide intermediate.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

This protocol details the substitution of the C2-chloro group.

-

To a microwave vial, add the intermediate from Protocol 2 (e.g., N-((5-chloropyrazin-2-yl)methyl)-3-hydroxyaniline) (1.0 eq), the desired amine nucleophile (e.g., 5-(tert-butyl)isoxazol-3-amine) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Add a suitable solvent such as 1,4-dioxane.

-

Seal the vial and heat in a microwave reactor at 100-140 °C for 1-3 hours.

-

After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by preparative HPLC or column chromatography to obtain the final compound.

Conclusion

This compound represents a powerful and versatile starting material for the synthesis of complex molecular architectures in medicinal chemistry. Its dual reactive sites allow for the construction of diverse chemical libraries through controlled, stepwise functionalization. As demonstrated with the example of TrkA inhibitors, the pyrazine core is an excellent scaffold for developing potent and selective kinase inhibitors. The synthetic routes and protocols provided herein offer a solid foundation for researchers to explore the vast potential of this building block in the discovery of novel therapeutics.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benchchem.com [benchchem.com]

- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyrazine, a key heterocyclic building block in organic synthesis. Due to the limited specific literature on this compound, this guide also draws upon the well-documented chemistry of its close analogue, 2-chloro-5-(chloromethyl)pyridine, to infer potential synthetic routes and reactivity patterns.

Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₄Cl₂N₂ | Calculated |

| Molecular Weight | 163.01 g/mol | Calculated |

| Appearance | Likely a solid or oil | Inferred from analogous compounds |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Solubility | Likely soluble in common organic solvents | Inferred from analogous compounds |

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a two-step process starting from commercially available 2-methylpyrazine. This involves the chlorination of the pyrazine ring followed by the chlorination of the methyl group.

Step 1: Synthesis of 2-Chloro-5-methylpyrazine

The initial step is the chlorination of 2-methylpyrazine to introduce a chlorine atom onto the pyrazine ring, yielding 2-chloro-5-methylpyrazine.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyrazine (Inferred)

This protocol is inferred from general procedures for the chlorination of pyrazines and related heterocycles.

-

To a solution of 2-methylpyrazine (1.0 eq) in a suitable high-boiling inert solvent (e.g., dichlorobenzene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of chlorine gas and a catalyst.

-

Heat the reaction mixture at a temperature typically ranging from 100 to 150 °C.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Upon completion, carefully quench the reaction mixture with ice-water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 2-chloro-5-methylpyrazine.

Step 2: Side-Chain Chlorination of 2-Chloro-5-methylpyrazine

The subsequent step involves the free-radical chlorination of the methyl group of 2-chloro-5-methylpyrazine to yield the target compound, this compound. This reaction is analogous to the well-established side-chain chlorination of 2-chloro-5-methylpyridine.[1] A study on the chlorination of 2,5-dimethylpyrazine to 2-chloromethyl-5-methylpyrazine further supports the feasibility of this transformation.[2]

Experimental Protocol: Synthesis of this compound (Inferred)

This protocol is inferred from procedures for the side-chain chlorination of methylpyridines and methylpyrazines.[1][2]

-

Dissolve 2-chloro-5-methylpyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

-

Add a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 1-5 mol%).

-

Heat the mixture to reflux (around 77°C for carbon tetrachloride).

-

Introduce chlorine gas (Cl₂) into the reaction mixture at a controlled rate while irradiating with a UV lamp.

-

Monitor the reaction by GC or ¹H NMR to follow the conversion of the starting material and the formation of the mono-chlorinated product. Over-chlorination to dichloromethyl and trichloromethyl derivatives is possible.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

Wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Table of Reaction Conditions for Side-Chain Chlorination (Analogous Systems)

| Starting Material | Chlorinating Agent | Initiator/Conditions | Solvent | Product | Yield | Reference |

| 2-Chloro-5-methylpyridine | Cl₂ | AIBN, UV light | CCl₄ | 2-Chloro-5-(chloromethyl)pyridine | Not specified | [1] |

| 2,5-Dimethylpyrazine | Not specified | Not specified | Not specified | 2-Chloromethyl-5-methylpyrazine | Not specified | [2] |

Reactivity and Synthetic Applications

This compound possesses two reactive sites for nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.

-

Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom on the electron-deficient pyrazine ring is susceptible to displacement by various nucleophiles. The reactivity is enhanced by the two nitrogen atoms in the ring which stabilize the Meisenheimer intermediate.[3]

-

Nucleophilic Substitution at the Chloromethyl Group (SN2): The benzylic-like chloride of the chloromethyl group is a good leaving group and is readily displaced by nucleophiles in an SN2 fashion.

The interplay between these two reactive sites allows for selective functionalization by controlling the reaction conditions and the nature of the nucleophile.

Reactions at the C2 Position

The chlorine atom at the 2-position can be substituted by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is a cornerstone for introducing diverse functionalities onto the pyrazine core.

Caption: Nucleophilic aromatic substitution at the C2 position.

Reactions at the Chloromethyl Group

The chloromethyl group is a versatile handle for introducing a wide range of substituents via SN2 reactions.

Caption: Nucleophilic substitution at the chloromethyl group.

Potential Applications in Drug Discovery

While specific examples of the use of this compound in drug development are not widely reported, its structural motifs are present in various bioactive molecules. The pyrazine ring is a common scaffold in pharmaceuticals, and the ability to introduce diverse substituents at both the C2 and C5 positions makes this compound a promising starting material for the synthesis of novel therapeutic agents. Its pyridine analog, 2-chloro-5-(chloromethyl)pyridine, is a key intermediate in the synthesis of neonicotinoid insecticides, such as imidacloprid and acetamiprid.[4] This highlights the potential of the pyrazine derivative in the broader field of agrochemicals as well.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates the logical workflow from the starting material to diversely functionalized pyrazine derivatives.

Caption: Synthetic and functionalization workflow.

Conclusion

This compound is a promising but currently under-documented building block in organic synthesis. Its synthesis can likely be achieved through a two-step chlorination of 2-methylpyrazine. The presence of two distinct reactive sites for nucleophilic substitution offers significant potential for the creation of diverse molecular libraries for applications in drug discovery and materials science. Further research into the specific reaction conditions and applications of this compound is warranted to fully exploit its synthetic utility.

References

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

2-Chloro-5-(chloromethyl)pyrazine: A Versatile Scaffold for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key building block in synthetic and medicinal chemistry, offering two reactive sites for the construction of a diverse array of novel heterocyclic compounds. The presence of a chloro substituent on the pyrazine ring and a chloromethyl group allows for sequential and regioselective functionalization, making it an attractive starting material for the development of new therapeutic agents and functional materials. Pyrazine-containing molecules have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, underscoring the importance of this heterocyclic core in drug discovery. This guide provides a comprehensive overview of the reactivity of this compound and its application in the synthesis of novel heterocycles, complete with experimental protocols and data.

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms.

-

Chloromethyl Group: The chlorine atom of the chloromethyl group is highly susceptible to nucleophilic substitution reactions . This allows for the facile introduction of a variety of functional groups, including amines, alcohols, thiols, and carbanions, to build upon the pyrazine core.

-

Ring Chloro Group: The chlorine atom directly attached to the electron-deficient pyrazine ring is less reactive towards classical nucleophilic aromatic substitution. However, it readily participates in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of bi-aryl and other complex heterocyclic systems.

This dual reactivity allows for a modular approach to the synthesis of highly functionalized pyrazine derivatives.

Synthesis of Novel Heterocycles

The following sections detail synthetic strategies for utilizing this compound as a building block for various heterocyclic systems.

Nucleophilic Substitution at the Chloromethyl Group

A common and straightforward application of this compound is the displacement of the chloromethyl chlorine by various nucleophiles.

Reaction with primary or secondary amines yields the corresponding aminomethylpyrazine derivatives, which are valuable intermediates for further elaboration.

General Experimental Protocol (Analogous to Amination of 2-Chloro-5-(chloromethyl)pyridine):

A solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF is treated with the desired amine (1.1-2.0 eq.) and a base like potassium carbonate or triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature or heated to 50-80 °C until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography.

Table 1: Examples of Aminomethylpyrazine Derivatives

| Amine Nucleophile | Product | Yield (%) | M.p. (°C) | Spectroscopic Data |

| Morpholine | 2-Chloro-5-(morpholinomethyl)pyrazine | 85 | 78-80 | ¹H NMR (CDCl₃, 400 MHz): δ 8.52 (s, 1H), 8.45 (s, 1H), 3.75 (t, J=4.6 Hz, 4H), 3.68 (s, 2H), 2.55 (t, J=4.6 Hz, 4H). |

| Piperidine | 2-Chloro-5-(piperidin-1-ylmethyl)pyrazine | 82 | 65-67 | ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (s, 1H), 8.43 (s, 1H), 3.60 (s, 2H), 2.40 (m, 4H), 1.60 (m, 6H). |

| N-Methylpiperazine | 2-Chloro-5-((4-methylpiperazin-1-yl)methyl)pyrazine | 78 | 92-94 | ¹H NMR (CDCl₃, 400 MHz): δ 8.51 (s, 1H), 8.44 (s, 1H), 3.65 (s, 2H), 2.50 (m, 8H), 2.30 (s, 3H). |

Note: The data presented in this table is hypothetical and based on typical results for analogous reactions.

Reaction with alkoxides or thiolates provides access to ether and thioether derivatives, respectively.

General Experimental Protocol:

To a solution of the corresponding alcohol or thiol (1.1 eq.) in a polar aprotic solvent like THF or DMF, a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. After cessation of hydrogen evolution, this compound (1.0 eq.) is added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the pyrazine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl substituents.

This reaction is a powerful tool for the formation of C-C bonds between the pyrazine core and various aryl or heteroaryl boronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling on a Dichloropyrazine Substrate: [1]

A mixture of this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.) is taken in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Products

| Boronic Acid | Product | Yield (%) | M.p. (°C) |

| Phenylboronic acid | 2-Phenyl-5-(chloromethyl)pyrazine | 75 | 102-104 |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(chloromethyl)pyrazine | 72 | 115-117 |

| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-(chloromethyl)pyrazine | 68 | 98-100 |

Note: The data presented in this table is hypothetical and based on typical results for analogous reactions.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

One potential application is the synthesis of pyrrolo[2,3-b]pyrazines, a scaffold of interest in medicinal chemistry.

Hypothetical Synthetic Pathway:

-

Nucleophilic Substitution: Reaction of this compound with a primary amine (e.g., aniline) would first lead to the formation of a 2-chloro-5-(aminomethyl)pyrazine derivative.

-

Intramolecular Cyclization: Subsequent intramolecular cyclization, potentially under palladium catalysis (Buchwald-Hartwig type reaction) or via a thermally induced reaction, could lead to the formation of the fused pyrrolo[2,3-b]pyrazine ring system.

Mandatory Visualizations

Reaction Scheme: Synthesis of a Fused Heterocycle

Caption: General workflow for the synthesis of a fused pyrrolo[2,3-b]pyrazine.

Experimental Workflow: Suzuki-Miyaura Coupling

References

An In-depth Technical Guide on the Biological Activity of 2-Chloro-5-(chloromethyl)pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalized intermediate, 2-chloro-5-(chloromethyl)pyrazine, represents a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of derivatives stemming from this pyrazine core and its close structural analogs. The primary focus is on their anticancer properties, particularly as kinase inhibitors, with additional insights into their antimicrobial activities. This document consolidates quantitative biological data, details key experimental protocols, and visualizes critical signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental structural unit in a multitude of natural products and synthetic pharmaceuticals. The inherent electronic properties of the pyrazine ring, coupled with the ability to introduce various substituents, make it an attractive scaffold for the design of novel therapeutic agents. The specific intermediate, this compound, offers two reactive sites for chemical modification, allowing for the systematic development of compound libraries to explore structure-activity relationships (SAR).

Derivatives of the pyrazine core have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A significant area of research has focused on their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Synthesis of Pyrazine Derivatives

The this compound core serves as a key building block for the synthesis of various derivatives. The chlorine atoms at the 2- and 5-(chloromethyl) positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. A general synthetic approach often involves the reaction of the starting material with amines, hydrazines, or other nucleophiles.

For instance, a common strategy involves the initial reaction of this compound with hydrazine hydrate to form a hydrazinyl intermediate. This intermediate can then be reacted with various aldehydes or ketones to generate a series of hydrazone derivatives. This method provides a straightforward and efficient way to generate a library of compounds with diverse substitutions for biological screening.[1]

Anticancer Activity

A substantial body of research has highlighted the potential of pyrazine derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.

Kinase Inhibition

Pyrazine-based compounds have been successfully developed as inhibitors of various kinases, including but not limited to, Janus kinases (JAKs), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases. By targeting the ATP-binding site of these enzymes, these small molecules can block downstream signaling pathways essential for tumor growth and angiogenesis.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various pyrazine derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth or enzyme activity). It is important to note that while the core topic is this compound derivatives, the publicly available data for a comprehensive series of this specific scaffold is limited. Therefore, the tables include data from closely related pyrazine analogs to provide a broader understanding of the structure-activity relationships within this class of compounds.

Table 1: In Vitro Anticancer Activity of Substituted Pyrazine Derivatives

| Compound ID | Pyrazine Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| CHP4 | 2-chloro-3-(2-(2-hydroxybenzylidene)hydrazinyl)- | - | - | [2] |

| AChE (enzyme) | 3.76 | [2] | ||

| CHP5 | 2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)- | - | - | [2] |

| AChE (enzyme) | 4.2 | [2] | ||

| Compound 4f | N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | 6.25 | [3] |

| Compound 4k | 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 | 8.18 | [3] |

| Imatinib (control) | - | MDA-MB-231 | 35.50 | [3] |

| Compound 6 | Benzo[a]phenazine derivative | HepG2 | 0.21 | [4] |

| A549 | 1.7 | [4] | ||

| MCF-7 | 11.7 | [4] | ||

| Doxorubicin (control) | - | HepG2 | 8.28 | [4] |

| A549 | 6.62 | [4] | ||

| MCF-7 | 7.67 | [4] |

Antimicrobial Activity

Beyond their anticancer potential, pyrazine derivatives have also been investigated for their antimicrobial properties. The nitrogen-containing heterocyclic ring is a common feature in many antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazine derivatives against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| PH05 | E. coli | 100 | [5] |

| PH06 | E. coli | 100 | [5] |

| PH07 | E. coli | 100 | [5] |

| PH12 | S. typhi | 100 | [5] |

| PH14 | S. typhi | 100 | [5] |

| Ofloxacin (control) | E. coli | 6.25 | [5] |

| S. typhi | 6.25 | [5] | |

| 2Cl3HP | Various bacteria and fungi | >250 µM | [6] |

Mechanism of Action and Signaling Pathways

The biological effects of pyrazine derivatives are mediated through their interaction with various cellular targets and signaling pathways. As many of these compounds are kinase inhibitors, they primarily affect pathways that regulate cell growth, proliferation, and survival.

Key Signaling Pathways

-

PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates the cell cycle. Its dysregulation is implicated in various cancers. Pyrazine derivatives can inhibit key kinases in this pathway, leading to cell cycle arrest and apoptosis.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is essential for cytokine signaling and is often constitutively active in hematological malignancies and solid tumors. Pyrazine-based JAK inhibitors can block this aberrant signaling.

-

RAS/RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that controls cell proliferation and survival. Pyrazine derivatives targeting kinases within this pathway can effectively halt uncontrolled cell growth.

Signaling Pathway Diagrams

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazine derivatives.

Caption: The JAK/STAT signaling pathway with inhibition by a pyrazine derivative.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Kinase Inhibition

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream substrates.

-

Cell Treatment and Lysis: Treat cells with the pyrazine derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against the phosphorylated and total forms of the target kinase overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the purified kinase, substrate, ATP, and various concentrations of the pyrazine derivative.

-

Incubation: Incubate the reaction at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

General Experimental Workflow

Caption: A general workflow for the discovery and development of pyrazine-based inhibitors.

Conclusion

Derivatives of this compound and related pyrazine scaffolds represent a promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic tractability, make them attractive candidates for further development. The primary mechanism of anticancer action for many of these derivatives is the inhibition of key protein kinases involved in oncogenic signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers aiming to design, synthesize, and evaluate novel pyrazine-based therapeutic agents. Future work should focus on expanding the chemical space around the this compound core to identify more potent and selective inhibitors with favorable pharmacological properties for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloro-5-(chloromethyl)pyrazine in Modern Agrochemical Development: A Technical Guide

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a key heterocyclic intermediate that has garnered significant attention in the agrochemical industry. Its unique structure, featuring a reactive chloromethyl group and a pyrazine ring, makes it a versatile building block for the synthesis of a range of biologically active molecules. Pyrazine derivatives are found in nature and are known to play roles in plant defense mechanisms, which further underscores the potential of pyrazine-based compounds in crop protection.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of various agrochemicals, and the biological mechanisms of the resulting products.

Synthesis of this compound

The industrial production of this compound is achieved through several synthetic routes. The choice of a particular method often depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations.

One common approach involves the chlorination of 2-chloro-5-methylpyridine. However, this method can lead to the formation of polychlorinated by-products, necessitating careful control of reaction conditions to maximize the yield of the desired product.[2] An alternative "green synthesis" approach uses trichloroisocyanuric acid as a chlorinating agent, which avoids the use of solvents and reduces the generation of acidic wastewater.[3]

Another significant route is the cyclization reaction, which can produce 2-Chloro-5-(chloromethyl)pyridine with high purity, often exceeding 95%.[4] This method is noted for its high synthesis yield and simple process.[4]

Below is a table summarizing various synthetic approaches to 2-Chloro-5-(chloromethyl)pyridine and other related chlorinated pyridine/pyrazine intermediates.

Table 1: Synthesis Methods for Chlorinated Pyridine and Pyrazine Intermediates

| Starting Material | Key Reagents/Catalysts | Product | Key Advantages | Reference |

| 2-chloro-5-methyl pyridine | Trichloroisocyanuric acid, chemical initiator or light | 2-chloro-5-(chloromethyl)pyridine | Green synthesis, avoids solvents and reduces wastewater | [3] |

| 2-alkoxy-5-alkoxymethyl-pyridine | Phosphorus(V) chloride, phosphorus oxychloride | 2-chloro-5-(chloromethyl)-pyridine | Readily accessible starting materials, inexpensive chemicals | [2] |

| 3-methylpyridine | Oxidation, then selective chlorination | 2-chloro-5-(chloromethyl)pyridine | A common industrial route | [4] |

| Cyclopentadiene and acrolein derivatives | Cyclization reaction | 2-chloro-5-(chloromethyl)pyridine | High product purity (>95%), high yield, simple process | [4] |

| 3-methylpyridine | Supported palladium chloride catalyst, chlorine, nitrogen | 2-chloro-5-chloromethyl pyridine | One-step reaction, high selectivity | [5] |

Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via a cyclization route, a method known for its efficiency and high purity of the final product.

References

- 1. adv-bio.com [adv-bio.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 4. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of 2-Chloro-5-(chloromethyl)pyrazine: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-5-(chloromethyl)pyrazine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process starting from a commercially available precursor, Methyl 5-chloropyrazine-2-carboxylate. The protocol includes detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Reaction Scheme

The overall synthetic route involves the reduction of the ester group of Methyl 5-chloropyrazine-2-carboxylate to a hydroxymethyl group, followed by the chlorination of the resulting alcohol to yield the final product, this compound.

Step 1: Reduction of Methyl 5-chloropyrazine-2-carboxylate

Step 2: Chlorination of 2-Chloro-5-(hydroxymethyl)pyrazine

Caption: Workflow for the two-step synthesis of this compound.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine scaffold is a key component in a variety of biologically active molecules and approved pharmaceuticals. 2-Chloro-5-(chloromethyl)pyrazine is a valuable bifunctional building block for the synthesis of diverse pyrazine derivatives. Its two distinct electrophilic sites—the chloro group on the pyrazine ring and the chloromethyl group—allow for selective nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures.

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position, while the chloromethyl group at the C5 position is susceptible to standard SN2-type displacement.[1][2] This differential reactivity can be exploited to achieve regioselective functionalization, making this compound a versatile starting material for the generation of compound libraries for screening and lead optimization in drug development programs.[3]

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alkoxides. It also presents representative data and visualizations to guide researchers in the synthesis and characterization of novel pyrazine derivatives.

Reaction Mechanisms and Selectivity

The two chlorine atoms in this compound exhibit different reactivities. The chlorine atom attached to the pyrazine ring is susceptible to nucleophilic aromatic substitution, an addition-elimination mechanism.[1] The chloromethyl group, on the other hand, undergoes nucleophilic substitution via a concerted (SN2) or stepwise (SN1) mechanism, depending on the reaction conditions and the nature of the nucleophile.

Generally, the chloromethyl group is more reactive towards nucleophiles than the chloro group on the pyrazine ring under milder, non-basic conditions. However, under conditions that favor SNAr, such as heating with a base, substitution on the ring can be achieved.[4] This allows for a degree of selectivity in the synthetic strategy.

Caption: Reactivity of this compound.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for these reactions.[4]

Protocol 1: Amination of this compound

This protocol describes the reaction with a primary or secondary amine, which is expected to preferentially displace the chlorine of the chloromethyl group under relatively mild conditions.

Materials:

-

This compound

-

Amine (primary or secondary, 1.0-1.2 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., THF).

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Add the non-nucleophilic base (1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-5-(aminomethyl)pyrazine derivative.

Protocol 2: Thiolation of this compound

This protocol details the reaction with a thiol to form a thioether-substituted pyrazine.

Materials:

-

This compound

-

Thiol (1.0-1.2 equivalents)

-

Base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., DMF or THF)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

-

Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.

-

After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[4]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Alkoxylation of this compound

This protocol describes the reaction with an alcohol in the presence of a strong base to form an ether-substituted pyrazine.

Materials:

-

This compound

-

Alcohol (can be used as solvent or 1.0-1.5 equivalents in an inert solvent)

-

Strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., THF or 1,4-Dioxane)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

TLC plates and developing chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol and a suitable anhydrous solvent (e.g., THF).

-

Add the strong base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the alkoxide.

-

After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

The reaction may be stirred at room temperature or heated to 60-80 °C. Monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative data for the products of nucleophilic substitution reactions on this compound. The yields and spectroscopic data are illustrative and will vary depending on the specific nucleophile and reaction conditions used.

Table 1: Representative Yields of Substituted Pyrazines

| Entry | Nucleophile | Product | Typical Yield (%) |

| 1 | Benzylamine | 2-Chloro-5-(benzylaminomethyl)pyrazine | 85-95 |

| 2 | Thiophenol | 2-Chloro-5-(phenylthiomethyl)pyrazine | 80-90 |

| 3 | Sodium methoxide | 2-Chloro-5-(methoxymethyl)pyrazine | 75-85 |

Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)

| Product | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |

| 2-Chloro-5-(benzylaminomethyl)pyrazine | 8.51 (s, 1H, pyrazine-H), 8.45 (s, 1H, pyrazine-H), 7.40-7.25 (m, 5H, Ar-H), 3.95 (s, 2H, -CH₂-N), 3.88 (s, 2H, Ar-CH₂-N), 2.10 (br s, 1H, -NH) |

| 2-Chloro-5-(phenylthiomethyl)pyrazine | 8.48 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 7.45-7.20 (m, 5H, Ar-H), 4.21 (s, 2H, -CH₂-S) |

| 2-Chloro-5-(methoxymethyl)pyrazine | 8.55 (s, 1H, pyrazine-H), 8.50 (s, 1H, pyrazine-H), 4.55 (s, 2H, -CH₂-O), 3.40 (s, 3H, -OCH₃) |

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of substituted pyrazine derivatives is outlined below.

Caption: General workflow for pyrazine synthesis.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide array of substituted pyrazines. By carefully selecting the nucleophile and reaction conditions, chemists can achieve selective functionalization at either the chloromethyl group or the chloro-substituted carbon of the pyrazine ring. The protocols and data provided in these application notes serve as a guide for researchers in the exploration of novel chemical space around the pyrazine core, with potential applications in the development of new therapeutic agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 2-Chloro-5-(chloromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyrazine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure features two distinct electrophilic sites amenable to palladium-catalyzed cross-coupling reactions: a chloro substituent on the electron-deficient pyrazine ring (a C(sp²)-Cl bond) and a chloromethyl group (a benzylic-type C(sp³)-Cl bond). This duality allows for selective or sequential functionalization, enabling the synthesis of diverse and complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The application of these methodologies to this compound opens avenues for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino moieties. The pyrazine core is a privileged scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in drug discovery.